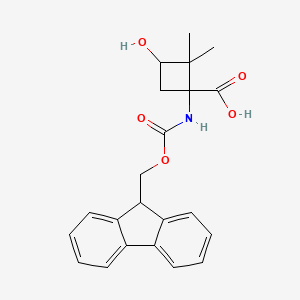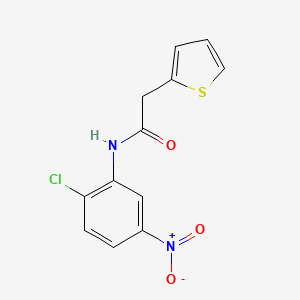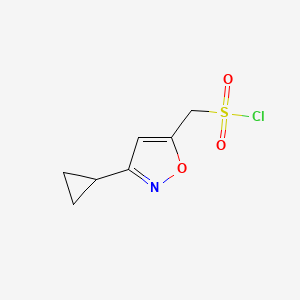![molecular formula C17H14ClF3N2O3 B2791688 2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate CAS No. 860649-84-9](/img/structure/B2791688.png)
2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate involves the binding of the compound to the ATP-binding pocket of HSP90. This binding leads to the destabilization and degradation of several oncogenic proteins, resulting in the death of cancer cells. Additionally, this compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and survival of cancer cells, and reduces the aggregation of amyloid beta peptides. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate for lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used in experiments without causing significant harm to cells or animals. Additionally, this compound has been shown to have a high degree of specificity for HSP90, making it a promising candidate for further development as a targeted therapy for cancer and neurodegenerative diseases.
One of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate. One potential direction is the optimization of the synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases.
Another potential direction is the development of novel formulations of this compound, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and neurodegenerative diseases.
Conclusion:
This compound is a promising compound with potential applications in the field of medicine. Its ability to inhibit the activity of HSP90 and reduce the aggregation of amyloid beta peptides makes it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and limitations.
Synthesemethoden
The synthesis of 2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate involves the reaction of 4-(4-chlorobenzyl)aniline with ethyl trifluoroacetate in the presence of a base. The resulting product is then treated with phosgene to form the final compound. This synthesis method has been reported in several scientific publications and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate has been studied extensively for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells. Inhibition of HSP90 leads to the degradation of several oncogenic proteins, resulting in the death of cancer cells. Additionally, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-13-5-7-14(8-6-13)23-15(24)12-3-1-11(2-4-12)9-22-16(25)26-10-17(19,20)21/h1-8H,9-10H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWPQTNCHBSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)OCC(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2791607.png)


![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)



![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)


![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)